
1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde is an organic compound with a complex structure that includes a pyrrole ring substituted with a chloro-nitrophenyl group and a carbaldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloroacetophenone to introduce the nitro group. This is followed by a series of reactions to form the pyrrole ring and introduce the carbaldehyde group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. Safety measures are crucial due to the handling of potentially hazardous chemicals.
化学反応の分析
Types of Reactions
1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carboxylic acid.
Reduction: 1-(2-chloro-5-aminophenyl)-2,5-dimethylpyrrole-3-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .
類似化合物との比較
Similar Compounds
1-(2-chloro-5-nitrophenyl)-2-nitroethanol: Similar structure but with a nitroethanol group instead of a pyrrole ring.
2-chloro-5-nitrobenzaldehyde: Lacks the pyrrole ring and dimethyl substitution.
1-(2-chloro-5-nitrophenyl)ethanone: Contains an ethanone group instead of a pyrrole ring.
特性
分子式 |
C13H11ClN2O3 |
|---|---|
分子量 |
278.69 g/mol |
IUPAC名 |
1-(2-chloro-5-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-5-10(7-17)9(2)15(8)13-6-11(16(18)19)3-4-12(13)14/h3-7H,1-2H3 |
InChIキー |
UUXQSURJWWRUCU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13774377.png)

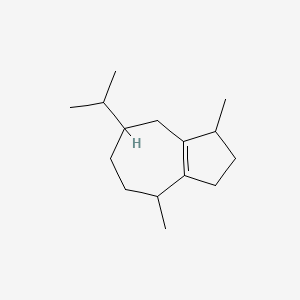
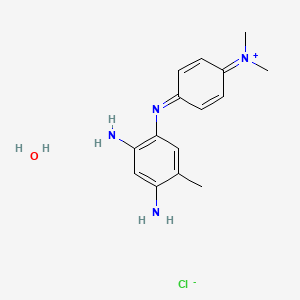
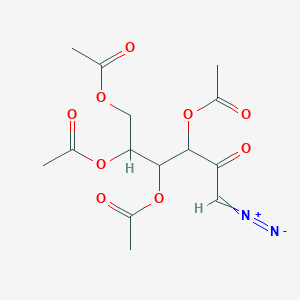
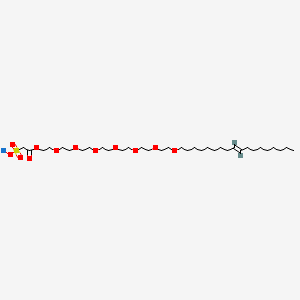
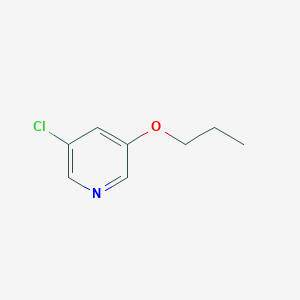
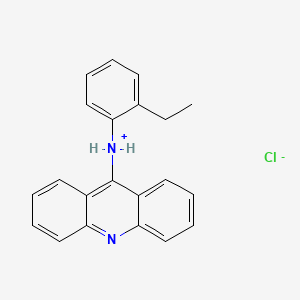
![N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13774431.png)


![Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate](/img/structure/B13774440.png)


